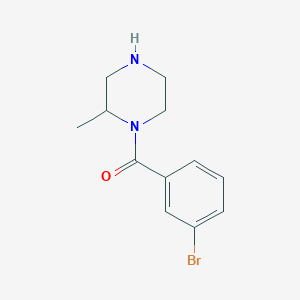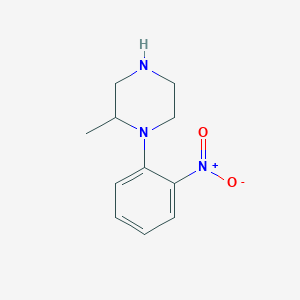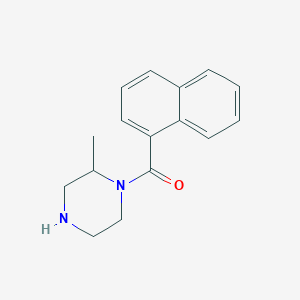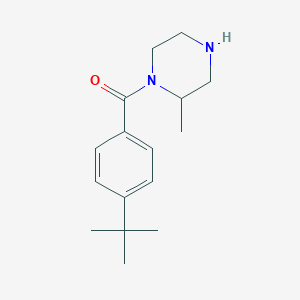![molecular formula C12H17N3O2 B6332366 2-Methyl-1-[(3-nitrophenyl)methyl]piperazine CAS No. 1240573-25-4](/img/structure/B6332366.png)
2-Methyl-1-[(3-nitrophenyl)methyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Methyl-1-[(3-nitrophenyl)methyl]piperazine” is a chemical compound with the molecular formula C12H17N3O2 . It belongs to the class of organic compounds known as phenylpiperazines .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “2-Methyl-1-[(3-nitrophenyl)methyl]piperazine”, has been a subject of research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “2-Methyl-1-[(3-nitrophenyl)methyl]piperazine” is complex. It consists of a piperazine ring, which is a six-membered ring containing two nitrogen atoms, substituted with a methyl group and a 3-nitrophenylmethyl group .Applications De Recherche Scientifique
Pharmacological Research
2-Methyl-1-[(3-nitrophenyl)methyl]piperazine is a compound that has been identified in the context of pharmacological research for its potential opioid activity. As part of the acyl piperazine opioids, it’s being studied for its interaction with µ opioid receptors, which are known to produce analgesic effects. However, these compounds also carry risks of respiratory depression and addiction .
Synthetic Opioid Substitution
Due to the decline in heroin production following the Taliban’s opium poppy cultivation ban, there’s an increased interest in synthetic opioids like 2-Methyl-1-[(3-nitrophenyl)methyl]piperazine as potential substitutes in illicit markets. Researchers are examining their use, effects, and potential as alternatives to traditional opioids .
Chemical Dependency Studies
This compound is also relevant in studies related to chemical dependency and addiction. Its potential for abuse and the development of dependence make it a subject of interest in understanding the pathways of addiction and in developing therapeutic interventions for opioid addiction .
Toxicology and Safety Profiling
The toxicological profile of 2-Methyl-1-[(3-nitrophenyl)methyl]piperazine is crucial for understanding its safety. Research in this area focuses on its dose-dependent adverse effects, particularly the risk of potentially fatal respiratory depression, which is a significant concern with opioid receptor agonists .
Legislative and Regulatory Analysis
The legal status and control measures of substances like 2-Methyl-1-[(3-nitrophenyl)methyl]piperazine are subjects of ongoing research. This includes analysis of international drug control treaties, scheduling recommendations, and the impact of legislation on public health and illicit drug markets .
Public Health Policy Development
Research into compounds such as 2-Methyl-1-[(3-nitrophenyl)methyl]piperazine informs public health policies, especially concerning the management of emerging new synthetic opioids (NSO). Policymakers rely on scientific findings to develop strategies for prevention, education, and intervention in opioid misuse .
Orientations Futures
The future directions for research on “2-Methyl-1-[(3-nitrophenyl)methyl]piperazine” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications. For example, piperazine derivatives are known to show a wide range of biological and pharmaceutical activity , suggesting potential future directions for research in these areas.
Mécanisme D'action
Target of Action
The primary targets of 2-Methyl-1-[(3-nitrophenyl)methyl]piperazine are currently unknown. This compound belongs to the class of organic compounds known as phenylpiperazines . Phenylpiperazines are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group . Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Mode of Action
It is known that piperazine derivatives show a wide range of biological and pharmaceutical activity . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Propriétés
IUPAC Name |
2-methyl-1-[(3-nitrophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-10-8-13-5-6-14(10)9-11-3-2-4-12(7-11)15(16)17/h2-4,7,10,13H,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHBQJJVMVFXRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-[(3-nitrophenyl)methyl]piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3-Chlorophenyl)methyl]-2-methylpiperazine](/img/structure/B6332292.png)
![1-[(4-Bromo-2-fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6332301.png)






![2-Methyl-1-[(3-methylphenyl)methyl]piperazine](/img/structure/B6332351.png)

![1-[2-(4-Fluorophenoxy)ethyl]-2-methylpiperazine](/img/structure/B6332373.png)
![1-[(4-Bromophenyl)methyl]-2-methylpiperazine](/img/structure/B6332380.png)
